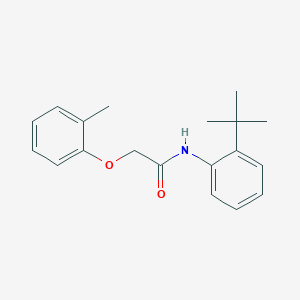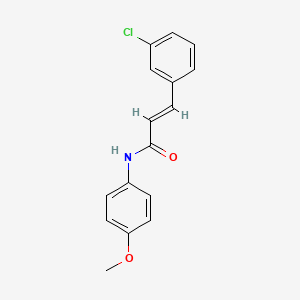
N-(2-tert-butylphenyl)-2-(2-methylphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-tert-butylphenyl)-2-(2-methylphenoxy)acetamide, also known as tBMPA, is a chemical compound that has been extensively researched for its potential applications in the field of medicine. It belongs to the class of compounds known as amides and is synthesized through a multi-step reaction process.
Mechanism of Action
The mechanism of action of N-(2-tert-butylphenyl)-2-(2-methylphenoxy)acetamide is not fully understood. However, it is believed that it works by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins. Prostaglandins are known to play a role in inflammation and pain. By inhibiting the activity of COX-2, N-(2-tert-butylphenyl)-2-(2-methylphenoxy)acetamide reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
N-(2-tert-butylphenyl)-2-(2-methylphenoxy)acetamide has been shown to exhibit anti-inflammatory and analgesic effects in animal models. It has also been studied for its potential use in the treatment of cancer. In vitro studies have shown that N-(2-tert-butylphenyl)-2-(2-methylphenoxy)acetamide inhibits the growth of cancer cells by inducing apoptosis, a process by which cells undergo programmed cell death.
Advantages and Limitations for Lab Experiments
One of the advantages of N-(2-tert-butylphenyl)-2-(2-methylphenoxy)acetamide is that it exhibits potent anti-inflammatory and analgesic effects. It has also been shown to be effective in the treatment of cancer. However, one of the limitations of N-(2-tert-butylphenyl)-2-(2-methylphenoxy)acetamide is that its mechanism of action is not fully understood. Further research is needed to fully understand the biochemical and physiological effects of N-(2-tert-butylphenyl)-2-(2-methylphenoxy)acetamide.
Future Directions
There are several future directions for the research on N-(2-tert-butylphenyl)-2-(2-methylphenoxy)acetamide. One area of research is to further understand the mechanism of action of N-(2-tert-butylphenyl)-2-(2-methylphenoxy)acetamide. Another area of research is to study the potential use of N-(2-tert-butylphenyl)-2-(2-methylphenoxy)acetamide in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to study the potential use of N-(2-tert-butylphenyl)-2-(2-methylphenoxy)acetamide in combination with other drugs for the treatment of cancer.
Synthesis Methods
The synthesis of N-(2-tert-butylphenyl)-2-(2-methylphenoxy)acetamide involves a multi-step reaction process that includes the reaction of tert-butylphenol with phosgene to form the intermediate tert-butylphenyl chloroformate. This intermediate is then reacted with 2-methylphenol to form the final product, N-(2-tert-butylphenyl)-2-(2-methylphenoxy)acetamide. The reaction process is complex and requires careful control of reaction conditions to obtain high yields of the final product.
Scientific Research Applications
TBMPA has been extensively researched for its potential applications in the field of medicine. It has been shown to exhibit anti-inflammatory, analgesic, and anti-cancer properties. It has also been studied for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
N-(2-tert-butylphenyl)-2-(2-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c1-14-9-5-8-12-17(14)22-13-18(21)20-16-11-7-6-10-15(16)19(2,3)4/h5-12H,13H2,1-4H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRPNFIYFVRESLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=CC=CC=C2C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(4-tert-butylphenyl)sulfonyl]-4-(cyclobutylcarbonyl)piperazine](/img/structure/B5750878.png)
![4-methoxybenzaldehyde (5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5750880.png)
![1,1'-{1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dimethyl-1H-pyrrole-3,4-diyl}diethanone](/img/structure/B5750887.png)
![N-(4-methoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5750889.png)
![2-{[4-(benzyloxy)benzylidene]amino}-N-cyclohexyl-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B5750895.png)



![2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}-N-phenylacetamide](/img/structure/B5750913.png)

![5-[(2-chloro-4-fluorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylic acid](/img/structure/B5750923.png)
![2-fluoro-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5750938.png)
